3-Fluoro-5-vinylpyridin-2-amine
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Overview
Description
3-Fluoro-5-vinylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated analogues . The presence of a fluorine atom in the aromatic ring imparts interesting physical, chemical, and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-Fluoro-5-vinylpyridin-2-amine, can be achieved through various methods. One common approach involves the nucleophilic substitution of a suitable precursor with a fluorinating agent .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using efficient and cost-effective methods. The Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of aryl halides with boronic acids, is a widely used method for the synthesis of various fluorinated pyridine derivatives . This method offers mild reaction conditions and high yields, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-vinylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-Fluoro-5-vinylpyridin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated imaging agents for biological studies.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-vinylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, leading to its unique biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Fluoro-5-vinylpyridin-2-amine include other fluorinated pyridines such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
Uniqueness
What sets this compound apart from other fluorinated pyridines is the presence of both a fluorine atom and a vinyl group in the pyridine ring. This unique combination imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H7FN2 |
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Molecular Weight |
138.14 g/mol |
IUPAC Name |
5-ethenyl-3-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H7FN2/c1-2-5-3-6(8)7(9)10-4-5/h2-4H,1H2,(H2,9,10) |
InChI Key |
HRQDJAMEDNDBOE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(N=C1)N)F |
Origin of Product |
United States |
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